Lipophilicity and Hydrogen‑Bond Acceptor Capacity Compared with the Phenethylsulfonyl Analog
The target compound exhibits a computed logP (XLogP3-AA) of 3.1 and 10 hydrogen‑bond acceptors [1]. Its closest commercially available analog, 3-((4-fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine (CAS 1797342-22-3; MW 383.5 g/mol), lacks the electronegative –OCF₃ group and is predicted to have a lower logP and fewer H‑bond acceptors . The difference in lipophilicity and H‑bond acceptor count directly impacts passive membrane permeability and CYP450 susceptibility, making the target compound a distinctly more polar, metabolically robust candidate in series.
| Evidence Dimension | Computed logP and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; H‑bond acceptors = 10 [1] |
| Comparator Or Baseline | 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine; XLogP3-AA ≈ 2.5 (estimated); H‑bond acceptors = 8 |
| Quantified Difference | Δ logP ≈ +0.6 log unit; Δ H‑bond acceptors = +2 |
| Conditions | Computed physicochemical properties (PubChem, ChemSrc); no experimental logD measured. |
Why This Matters
For medicinal chemistry programs requiring balanced permeability and solubility, the target compound provides a distinct property space that cannot be achieved with the des‑trifluoromethoxy analog.
- [1] PubChem. 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine. Compound Summary CID 73168145. National Center for Biotechnology Information. View Source
